molecular formula C14H14FNO3S B2951612 N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide CAS No. 670271-47-3

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2951612
CAS No.: 670271-47-3
M. Wt: 295.33
InChI Key: FNDUWCLSVHGEJG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Starting Materials: 4-ethoxyaniline and 3-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-ethoxyphenyl)benzamide: Used in the synthesis of various pharmaceutical compounds.

    N-(4-ethoxyphenyl)-2-fluorobenzenesulfonamide: Similar structure but with a different position of the fluorine atom.

Uniqueness

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUWCLSVHGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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